molecular formula C22H21ClO4 B5030864 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5030864
M. Wt: 384.8 g/mol
InChI Key: RFEJVTKUPWFYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as ALX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may also modulate the activity of ion channels, such as voltage-gated sodium channels, which play a role in pain signaling and epileptic seizures.
Biochemical and Physiological Effects:
9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been found to reduce pain and inflammation in animal models. Additionally, 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to the use of 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in laboratory experiments. The compound may exhibit off-target effects, which could confound experimental results. Additionally, the exact mechanism of action of 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood, which could limit its potential applications.

Future Directions

There are several future directions for research on 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One potential direction is to further explore the compound's anticonvulsant activity and its potential as a treatment for epilepsy. Additionally, more research is needed to fully understand the mechanism of action of 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its potential applications in medicinal chemistry. Finally, the development of new analogs of 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-chloro-2-hydroxybenzaldehyde and allyl bromide, followed by cyclization with dimedone. The resulting product is then purified using column chromatography, yielding 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in high purity.

Scientific Research Applications

9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models. Additionally, 9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been found to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

9-(5-chloro-2-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO4/c1-2-11-26-17-10-9-13(23)12-14(17)20-21-15(24)5-3-7-18(21)27-19-8-4-6-16(25)22(19)20/h2,9-10,12,20H,1,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEJVTKUPWFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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